disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium
Description
Disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium is a bis-quaternary ammonium compound characterized by a flexible nonyl chain backbone linking two (2-chlorophenyl)methylazanium groups. The disodium counterions enhance its solubility in aqueous environments, distinguishing it from analogous chloride salts. Such compounds are typically explored for applications in surfactants, antimicrobial agents, or drug delivery systems due to their amphiphilic nature and ionic interactions with biological membranes.
Properties
CAS No. |
2056-23-7 |
|---|---|
Molecular Formula |
C23H34Cl2N2Na2+4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium |
InChI |
InChI=1S/C23H32Cl2N2.2Na/c24-22-14-8-6-12-20(22)18-26-16-10-4-2-1-3-5-11-17-27-19-21-13-7-9-15-23(21)25;;/h6-9,12-15,26-27H,1-5,10-11,16-19H2;;/q;2*+1/p+2 |
InChI Key |
WJNRCWZSQKPZIJ-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C(=C1)C[NH2+]CCCCCCCCC[NH2+]CC2=CC=CC=C2Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Counterion Comparison
| Compound | Core Structure | Substituents | Counterions |
|---|---|---|---|
| Target Compound | Nonyl chain | Two (2-chlorophenyl)methyl | Disodium |
| Bicyclo[2.2.2]octane Diamine Dichloride | Bicyclo[2.2.2]octane | Two (2-chlorophenyl)methyl | Dichloride |
| Chromene-Pyrimidinone Derivatives | Fused heterocyclic ring | 2-Chlorophenyl | N/A |
| Methylclonazepam | Benzodiazepine | 2-Chlorophenyl, Nitro | N/A |
Table 2: Functional and Application Comparison
| Compound | Solubility Profile | Stability | Potential Applications |
|---|---|---|---|
| Target Compound | High (aqueous) | Stable in solution | Surfactants, Antimicrobials |
| Bicyclo[2.2.2]octane Diamine Dichloride | Moderate | Thermally stable | Materials, Sustained release |
| Chromene-Pyrimidinone Derivatives | Low (organic) | Sensitive to hydrolysis | Pharmaceuticals |
| Methylclonazepam | Low (lipid) | Photolabile | CNS Therapeutics |
Research Findings and Implications
- Target Compound Advantages: The disodium salt’s high solubility and flexible nonyl chain position it as a candidate for topical antimicrobial formulations or industrial surfactants. Its ionic nature facilitates interactions with negatively charged microbial membranes .
- Bicyclo Compound Limitations : While rigid structures enhance stability, reduced solubility may restrict biological applications. However, they may serve as scaffolds for metal-organic frameworks .
- Chromene Derivatives : Their synthesis complexity and aromatic reactivity make them better suited for drug discovery than bulk applications .
- Counterion Strategies : Sodium vs. dichloride vs. benzathine counterions illustrate how ionic form tailors functionality—immediate action vs. prolonged release .
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